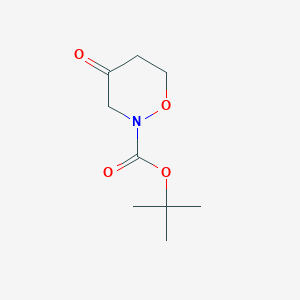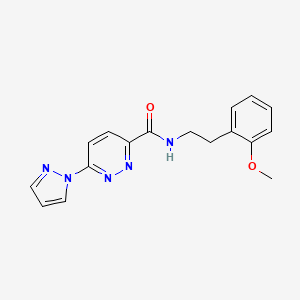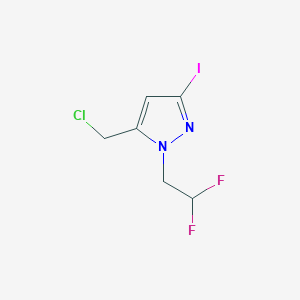![molecular formula C15H18N2O2 B2433416 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile CAS No. 2411220-57-8](/img/structure/B2433416.png)
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile, also known as CBAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBAM is a member of the aziridine family, which are cyclic organic compounds that contain a nitrogen atom and a three-membered ring.
Wirkmechanismus
The mechanism of action of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile also induces apoptosis, which is a process of programmed cell death that is necessary for the normal functioning of cells.
Biochemical and Physiological Effects:
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile also induces apoptosis, which is a process of programmed cell death that is necessary for the normal functioning of cells. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has neuroprotective effects and can prevent the death of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is its high potency and selectivity. It can inhibit the growth of cancer cells at low concentrations, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile. One area of research is in the development of new anticancer drugs. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo.
Another area of research is in the treatment of neurological disorders. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has neuroprotective effects and can prevent the death of neurons in the brain. Further research is needed to determine its potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is a promising chemical compound that has potential therapeutic applications in various diseases. Its high potency and selectivity make it a promising candidate for the development of new anticancer drugs. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has neuroprotective effects and can prevent the death of neurons in the brain, making it a potential treatment for neurological disorders. Further research is needed to determine its efficacy in vivo and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile involves the reaction of 4-bromo-2-methoxybenzonitrile with cyclobutylamine and sodium hydride in dimethylformamide. The reaction mixture is heated at a temperature of 80°C for several hours to yield 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile as a white solid. The purity of the compound is then confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been studied extensively for its potential therapeutic applications in various diseases. One of the primary areas of research is in the treatment of cancer. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
Another area of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
Eigenschaften
IUPAC Name |
4-[(1-cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-15-7-14(6-5-11(15)8-16)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFULYFUYSGJRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CN2C3CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,4,6-Trimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2433336.png)
![N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2433337.png)

![Methyl (E)-4-[[3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2433340.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2433341.png)

![2-[(4-Fluorobenzyl)thio]nicotinic acid](/img/structure/B2433343.png)
![4-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2433344.png)
![2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol](/img/structure/B2433345.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2433347.png)
